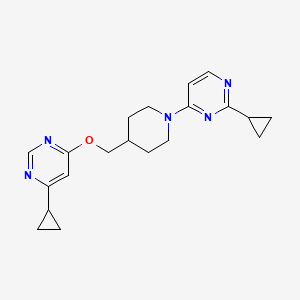
2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic molecule that belongs to the pyrimidine class of compounds. Its unique structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H25N5O with a molecular weight of 351.4 g/mol. The compound features a pyrimidine core, substituted with cyclopropyl and piperidine groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2310017-01-5 |
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:
1. Anticancer Activity
Studies have shown that pyrimidine derivatives can target various cancer pathways. For instance, compounds structurally related to this compound may inhibit enzymes involved in DNA repair mechanisms, particularly in cancer cells with BRCA mutations .
2. Neurotransmitter Receptor Interaction
The presence of piperidine and pyrimidine moieties suggests potential interaction with neurotransmitter receptors, particularly dopamine receptors. Interaction studies indicate that similar compounds may modulate neurotransmission, which is crucial for developing treatments for neurological disorders .
3. Anti-inflammatory Properties
Pyrimidine derivatives have been explored for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). The structure of this compound may confer selective COX inhibition, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, structural analogs have demonstrated the ability to inhibit COX enzymes selectively .
2. Receptor Modulation
Due to its structural characteristics, the compound could interact with various receptors in the central nervous system (CNS), potentially leading to altered neurotransmitter levels and improved outcomes in conditions like depression or anxiety .
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds:
Case Study 1: Cancer Therapy
A study evaluated a series of pyrimidine derivatives for their efficacy against cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against BRCA-deficient tumors, suggesting that this compound could be effective in targeted cancer therapies .
Case Study 2: Neurological Disorders
Research on related compounds has shown promise in modulating dopamine receptor activity, which could lead to new treatments for Parkinson's disease and schizophrenia . The unique structure of the compound may enhance selectivity and reduce side effects compared to existing medications.
属性
IUPAC Name |
2-cyclopropyl-4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-2-15(1)17-11-19(23-13-22-17)26-12-14-6-9-25(10-7-14)18-5-8-21-20(24-18)16-3-4-16/h5,8,11,13-16H,1-4,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDCHQJGSUUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














